molecular formula C22H24N2O4S B2901397 methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-73-4

methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No.: B2901397
CAS No.: 477872-73-4
M. Wt: 412.5
InChI Key: VGGGYZBTBXQELK-UHFFFAOYSA-N
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Description

  • Starting materials: Benzothiophene derivative from Step 1
  • Reagents: Pyrrole, acid catalyst (e.g., trifluoroacetic acid)
  • Conditions: Room temperature, stirring
  • Step 3: Addition of Hexylamino Group

    • Starting materials: Pyrrole-benzothiophene intermediate from Step 2
    • Reagents: Hexylamine, coupling agent (e.g., EDCI)
    • Conditions: Room temperature, inert atmosphere
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to achieve the desired purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the pyrrole ring and the hexylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

    • Step 1: Synthesis of Benzothiophene Core

      • Starting materials: 2-bromobenzothiophene
      • Reagents: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., dimethylformamide)
      • Conditions: Heating under reflux

    Chemical Reactions Analysis

    Types of Reactions

    Methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

      Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

      Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the pyrrole ring.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to elevated temperatures.

      Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvent, low to moderate temperatures.

      Substitution: Halogenated reagents, nucleophiles; conditionssolvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.

    Major Products Formed

      Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

      Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

      Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

    Scientific Research Applications

    Methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate has several scientific research applications:

      Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

      Materials Science: Application in the development of novel materials with unique electronic or optical properties.

      Biological Studies: Use as a probe to study biological processes and interactions at the molecular level.

      Industrial Chemistry: Potential use in the synthesis of advanced materials and chemicals with specific properties.

    Mechanism of Action

    The mechanism of action of methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The hexylamino group may facilitate binding to proteins or enzymes, while the benzothiophene and pyrrole rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • Methyl 3-{2-[2-(amino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
    • Methyl 3-{2-[2-(butylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
    • Methyl 3-{2-[2-(octylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

    Uniqueness

    Methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is unique due to the presence of the hexylamino group, which imparts specific properties such as increased hydrophobicity and potential for enhanced biological activity

    Properties

    IUPAC Name

    methyl 3-[2-[2-(hexylamino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H24N2O4S/c1-3-4-5-8-13-23-21(26)19(25)16-11-9-14-24(16)18-15-10-6-7-12-17(15)29-20(18)22(27)28-2/h6-7,9-12,14H,3-5,8,13H2,1-2H3,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VGGGYZBTBXQELK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCNC(=O)C(=O)C1=CC=CN1C2=C(SC3=CC=CC=C32)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H24N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    412.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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